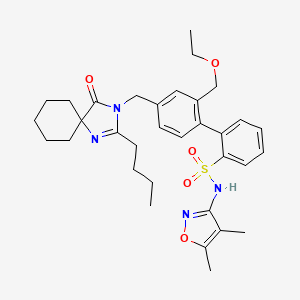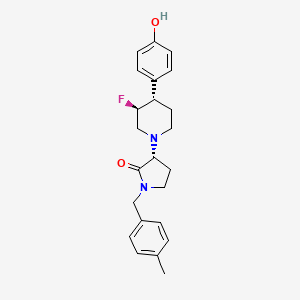
(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one
説明
BMS-986169 is a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. BMS-986169 showed high binding affinity for the GluN2B subunit allosteric modulatory site (Ki = 4.03-6.3 nM) and selectively inhibited GluN2B receptor function in Xenopus oocytes expressing human N-methyl-d-aspartate receptor subtypes (IC50 = 24.1 nM). BMS-986169 weakly inhibited human ether-a-go-go-related gene channel activity (IC50 = 28.4 μM) and had negligible activity in an assay panel containing 40 additional pharmacological targets.
科学的研究の応用
Preclinical Characterization for Major Depressive Disorder
(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) has been investigated for its potential in treating treatment-resistant depression (TRD). Identified through drug discovery efforts, this compound is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM). Its high binding affinity and selective inhibition of GluN2B receptor function were demonstrated in tests using Xenopus oocytes expressing human N-methyl-d-aspartate receptor subtypes. BMS-986169's potential efficacy in TRD was indicated by its ability to reduce immobility in the mouse forced swim test, an effect comparable to intravenous ketamine treatment. Furthermore, it showed decreased novelty suppressed feeding latency and increased ex vivo hippocampal long-term potentiation post-administration. Its safety profile was also assessed, showing no ketamine-like hyperlocomotion or abnormal behaviors in animal models (L. Bristow et al., 2017).
Role in Alzheimer's Disease
A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, including compounds structurally related to (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one, were synthesized and evaluated for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, which is a major drug for Alzheimer's disease management. The anti-Alzheimer's profile of these compounds was assessed through in-vivo and in-vitro evaluations using appropriate animal models, indicating potential therapeutic applications in Alzheimer's disease (M. Gupta et al., 2020).
Synthesis and Structural Analysis
A study focusing on the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound related to (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one, provided insights into its structural and chemical properties. This research highlighted the significance of such compounds in medicinal chemistry, offering a novel method for their synthesis which could be beneficial for large-scale production. The study emphasized the compound's role in various therapeutic applications, underscoring the importance of understanding its synthesis and structure (R. Smaliy et al., 2011).
特性
CAS番号 |
1801151-08-5 |
|---|---|
製品名 |
(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one |
分子式 |
C23H27FN2O2 |
分子量 |
382.4794 |
IUPAC名 |
(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H27FN2O2/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)28)25-12-10-20(21(24)15-25)18-6-8-19(27)9-7-18/h2-9,20-22,27H,10-15H2,1H3/t20-,21+,22+/m0/s1 |
InChIキー |
UNVYDSCXINFREZ-BHDDXSALSA-N |
SMILES |
O=C1N(CC2=CC=C(C)C=C2)CC[C@H]1N3C[C@@H](F)[C@H](C4=CC=C(O)C=C4)CC3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BMS-986169; BMS 986169; BMS986169; |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


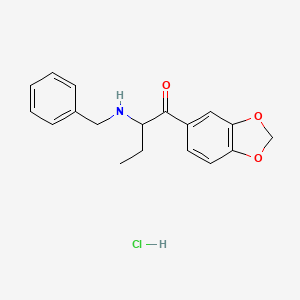

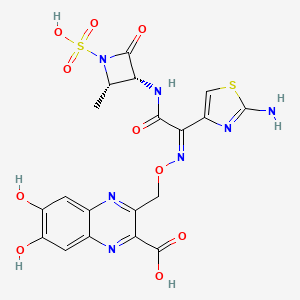
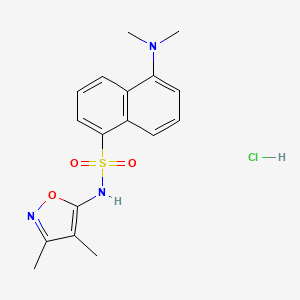
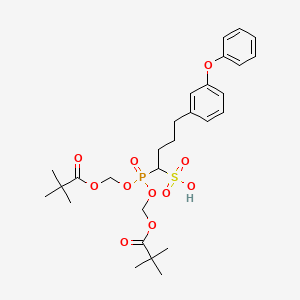
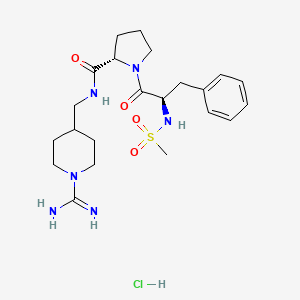
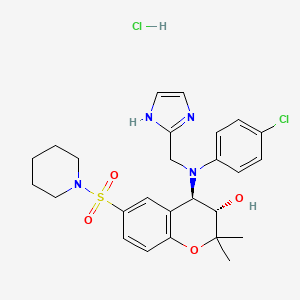
![N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide](/img/structure/B606222.png)
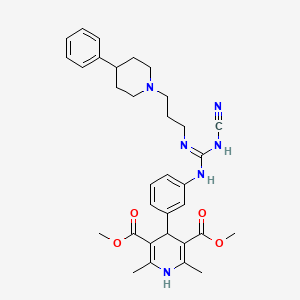
![N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide](/img/structure/B606224.png)
